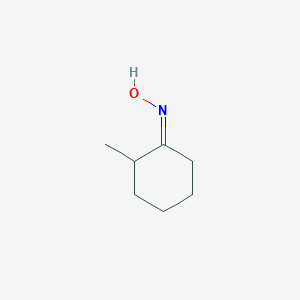
(1Z)-2-méthylcyclohexanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2-methylcyclohexanone oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is a ketoxime, derived from the corresponding ketone, 2-methylcyclohexanone. Oximes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and industrial applications.
Applications De Recherche Scientifique
(1Z)-2-methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-methylcyclohexanone oxime typically involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:
2-methylcyclohexanone+hydroxylamine hydrochloride→(1Z)-2-methylcyclohexanone oxime+water+hydrochloric acid
Industrial Production Methods
In industrial settings, the production of (1Z)-2-methylcyclohexanone oxime can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aniline or p-phenylenediamine derivatives can accelerate the reaction, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2-methylcyclohexanone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to an amine using reagents like sodium borohydride or hydrogenation over a metal catalyst.
Hydrolysis: Hydrolysis of the oxime back to the corresponding ketone and hydroxylamine in the presence of acids.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, hydrogenation using palladium on carbon.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid at elevated temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 2-methylcyclohexylamine.
Hydrolysis: 2-methylcyclohexanone and hydroxylamine.
Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives of 2-methylcyclohexanone.
Mécanisme D'action
The mechanism of action of (1Z)-2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, making it a valuable ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack at the carbon-nitrogen double bond, leading to various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the methyl group at the 2-position.
Acetone oxime: A simpler oxime with a smaller carbon framework.
Benzaldehyde oxime: An aromatic oxime with different reactivity due to the presence of the benzene ring.
Uniqueness
(1Z)-2-methylcyclohexanone oxime is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes compared to other oximes. The compound’s ability to form stable complexes with metal ions also distinguishes it from simpler oximes .
Propriétés
Numéro CAS |
1122-26-5 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
N-(2-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |
Clé InChI |
MDIFHVYPHRHKLB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1=NO |
SMILES isomérique |
CC\1CCCC/C1=N/O |
SMILES canonique |
CC1CCCCC1=NO |
Synonymes |
2-Methylcyclohexanone oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















